Gliclazide Impurity D, chemically identified as (Z)-N-(2-(3-methyl-1-(2-(3-methyl-1-(4-methylphenyl) sulfonyl) butyl) ureido) propyl)-4-methylbenzenesulfonamide, is a stereoisomer of the antidiabetic drug gliclazide. [] It arises during the synthesis and storage of gliclazide, specifically through the photodegradation of the (E)-isomer. [] While not intended for therapeutic use, Gliclazide Impurity D serves as a crucial marker in pharmaceutical quality control and analytical chemistry research. Its presence above a certain threshold indicates potential degradation of gliclazide, impacting drug efficacy and safety. [] Therefore, understanding its properties and behavior is paramount in ensuring the quality and stability of gliclazide formulations.
Gliclazide Impurity D shares the same molecular formula as gliclazide but differs in the spatial arrangement of atoms around its double bond, making it a geometrical isomer, specifically the (Z)-isomer. [] This difference in configuration could influence its interaction with other molecules and potentially alter its pharmacological profile compared to the (E)-isomer, gliclazide. Advanced spectroscopic techniques like NMR and X-ray crystallography can provide detailed insights into its three-dimensional structure and conformation.
Gliclazide Impurity D serves as a critical marker for quality control in the pharmaceutical industry. [] Its presence above predetermined limits in gliclazide drug substances or products indicates potential degradation, impacting drug efficacy and safety. Analytical chemists employ advanced techniques like UHPLC and mass spectrometry to accurately quantify Gliclazide Impurity D, ensuring drug product quality and regulatory compliance. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: